molecular formula C9H10ClN3 B13228382 2-(1H-pyrazol-3-yl)aniline hydrochloride

2-(1H-pyrazol-3-yl)aniline hydrochloride

Cat. No.: B13228382
M. Wt: 195.65 g/mol
InChI Key: NKAWVRQXRNRFAX-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)aniline hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to an aniline moiety, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-3-yl)aniline hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(1H-pyrazol-3-yl)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-3-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-3-yl)phenol: Similar structure but with a phenol group instead of an aniline group.

    3-(1H-pyrazol-3-yl)aniline: Positional isomer with the pyrazole ring attached at a different position on the aniline ring.

    2-(1H-pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

Uniqueness

2-(1H-pyrazol-3-yl)aniline hydrochloride is unique due to its specific combination of a pyrazole ring and aniline moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)aniline;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-12-9;/h1-6H,10H2,(H,11,12);1H

InChI Key

NKAWVRQXRNRFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)N.Cl

Origin of Product

United States

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